

## Shinjulactone L: A Technical Overview of a Lesser-Known Quassinoid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |
|----------------------|-----------------|-----------|--|--|
| Compound Name:       | Shinjulactone L |           |  |  |
| Cat. No.:            | B1494752        | Get Quote |  |  |

A note on the current scientific landscape: As of late 2025, detailed information regarding the specific IUPAC name and CAS number for a compound explicitly named "**Shinjulactone L**" is not readily available in major chemical databases and scientific literature. It is possible that this compound is a very recent discovery, a rare derivative, or that the nomenclature has not yet been widely disseminated.

This guide will therefore provide a comprehensive overview of the Shinjulactone family of compounds, with a specific focus on the well-researched Shinjulactone A, for which significant data on its biological activity, mechanism of action, and experimental protocols exist. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

### **Introduction to Shinjulactones**

Shinjulactones are a class of quassinoids, which are bitter, tetracyclic triterpenoid derivatives isolated from plants of the Simaroubaceae family, notably the Tree of Heaven (Ailanthus altissima). These compounds have garnered scientific interest due to their diverse and potent biological activities.

## **Shinjulactone A: Chemical Identity and Properties**

While the specific details for **Shinjulactone L** remain elusive, comprehensive data for the closely related Shinjulactone A is available.



| Identifier        | Value                                                                                                                                                                                                             |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (1S,4R,5R,7S,11R,13S,16S,17S,18S,19R)-4,5,<br>16,17-tetrahydroxy-14,18-dimethyl-6-<br>methylidene-3,10-<br>dioxapentacyclo[9.8.0.0 <sup>1</sup> ,7.0 <sup>4</sup> ,19.0 <sup>13</sup> ,18]nonadec-<br>14-en-9-one |
| CAS Number        | 94451-21-5                                                                                                                                                                                                        |
| Molecular Formula | C20H26O7                                                                                                                                                                                                          |
| Molecular Weight  | 378.4 g/mol                                                                                                                                                                                                       |

# Biological Activity and Therapeutic Potential of Shinjulactone A

Shinjulactone A has demonstrated significant potential in preclinical studies, particularly in the context of vascular inflammation and related pathologies such as atherosclerosis.

#### **Anti-inflammatory Effects**

Shinjulactone A has been identified as a potent inhibitor of endothelial inflammation. Research has shown that it can effectively block the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

## Inhibition of Endothelial-Mesenchymal Transition (EndMT)

The transition of endothelial cells to a mesenchymal phenotype is a critical process in the development of various cardiovascular diseases. Shinjulactone A has been shown to significantly inhibit this transition, suggesting its potential in preventing the progression of diseases like atherosclerosis.

#### **Quantitative Data Summary**

The following table summarizes key quantitative data regarding the biological activity of Shinjulactone A.



| Parameter                                    | Value | Cell Type                                             | Experimental<br>Condition       |
|----------------------------------------------|-------|-------------------------------------------------------|---------------------------------|
| IC50 for NF-κB                               | ~5 μM | Bovine Aortic<br>Endothelial Cells<br>(BAECs)         | IL-1β stimulation               |
| Effective Concentration for EndMT Inhibition | 10 μΜ | Human Umbilical Vein<br>Endothelial Cells<br>(HUVECs) | TGF-β1 and IL-1β<br>stimulation |

### **Mechanism of Action: Signaling Pathways**

The primary mechanism of action for Shinjulactone A's anti-inflammatory effects involves the modulation of the NF-kB signaling pathway.



Click to download full resolution via product page

**Figure 1.** Proposed mechanism of Shinjulactone A in inhibiting the NF-κB signaling pathway.

## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the biological activity of Shinjulactone A.

#### **Cell Culture**



- Bovine Aortic Endothelial Cells (BAECs): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the provided growth factors.

#### NF-κB Activation Assay (Western Blot)

- Seed BAECs in 6-well plates and grow to confluence.
- Pre-treat cells with varying concentrations of Shinjulactone A (or vehicle control) for 1 hour.
- Stimulate cells with IL-1β (10 ng/mL) for 30 minutes.
- Lyse the cells and collect total protein.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-p65 (a subunit of NF-κB) and total p65.
- Incubate with HRP-conjugated secondary antibodies.
- Visualize bands using an enhanced chemiluminescence (ECL) detection system.
- To cite this document: BenchChem. [Shinjulactone L: A Technical Overview of a Lesser-Known Quassinoid]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1494752#shinjulactone-l-iupac-name-and-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com